molecular formula C10H15NO B13150434 (1S)-1-(2-ethoxyphenyl)ethanamine

(1S)-1-(2-ethoxyphenyl)ethanamine

Cat. No.: B13150434
M. Wt: 165.23 g/mol
InChI Key: LMUHGWYMCFSWBA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-ethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-ethoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The reaction typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-ethoxyphenyl)ethan-1-amine may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitro compound to the desired amine. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-ethoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.

Medicine

In medicine, (1S)-1-(2-ethoxyphenyl)ethan-1-amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1S)-1-(2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-methoxyphenyl)ethan-1-amine
  • (1S)-1-(2-ethoxyphenyl)propan-1-amine
  • (1S)-1-(2-ethoxyphenyl)butan-1-amine

Uniqueness

(1S)-1-(2-ethoxyphenyl)ethan-1-amine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(2-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

LMUHGWYMCFSWBA-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](C)N

Canonical SMILES

CCOC1=CC=CC=C1C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.